![molecular formula C17H15N3S B5501495 4-{[(1-ethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5501495.png)
4-{[(1-ethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile
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Description
Benzimidazole derivatives exhibit significant biological activities and have been the subject of extensive synthetic efforts for their potential applications. While direct studies on 4-{[(1-ethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile are limited, insights can be drawn from related compounds.
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves cyclization reactions and substitutions. For instance, derivatives related to benzimidazo[1,2-a]quinolines and fluorenes have been synthesized to explore their biological activities and molecular structures. These syntheses involve complex reactions including the formation of C-H...N bonds and interaction with DNA (Hranjec et al., 2010).
Molecular Structure Analysis
The molecular and crystal structures of synthesized benzimidazole derivatives reveal important insights into their potential biological interactions. The planarity of aromatic surfaces and hydrogen bonding patterns play crucial roles in their activity. These structures provide a foundation for understanding how modifications in the benzimidazole core can influence molecular interactions and biological effects.
Chemical Reactions and Properties
Benzimidazole compounds undergo various chemical reactions that modify their properties and enhance their biological activities. For example, substitutions at specific positions on the benzimidazole ring can significantly affect their ability to bind DNA or interact with other biological targets. The presence of cyano groups has been shown to be important for activity, highlighting the role of chemical modifications in tailoring biological properties (Hranjec et al., 2010).
Scientific Research Applications
Biological and Medicinal Applications
Benzimidazole derivatives, by virtue of their structural similarity to nucleotides, play a crucial role in medicinal chemistry and have been extensively researched for their therapeutic potentials. They exhibit a wide array of pharmacological activities, including antiviral, antimicrobial, antiparasitic, and anticancer properties. The heterocyclic aromatic compound benzimidazole, consisting of benzene and imidazole rings, is a cornerstone in drug design due to its versatility and the ability to mimic the purine nucleotide base in DNA, thereby interfering with biological processes essential for pathogen survival or cancer cell proliferation (Vasuki et al., 2021).
For instance, benzimidazole derivatives have been identified as potent microtubule-disrupting agents, exhibiting promising anticancer activities. They act through various mechanisms, including intercalation into DNA, inhibition of topoisomerases, and disruption of microtubule assembly, making them valuable candidates for cancer therapy (Akhtar et al., 2019).
Agricultural and Environmental Significance
In agriculture, benzimidazole fungicides are renowned for their efficacy in controlling a wide range of fungal diseases. They inhibit microtubule assembly by binding to the tubulin protein, essential for cell division in fungi, thereby halting their growth and proliferation (Davidse, 1986). This action mechanism underscores the importance of benzimidazole derivatives in managing crop diseases and ensuring food security.
properties
IUPAC Name |
4-[(1-ethylbenzimidazol-2-yl)sulfanylmethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3S/c1-2-20-16-6-4-3-5-15(16)19-17(20)21-12-14-9-7-13(11-18)8-10-14/h3-10H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAMDZSAWWEGEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile |
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